molecular formula C16H25N3O2 B11815177 tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11815177
M. Wt: 291.39 g/mol
InChI Key: YUMGXJVCUVTBKO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a pyridine ring substituted with a methylamino moiety. This structure is pivotal in medicinal chemistry, particularly in the development of kinase inhibitors, central nervous system (CNS) agents, or amyloid-targeting ligands. The tert-butyl group enhances steric protection during synthetic steps, while the methylamino-pyridine moiety may contribute to hydrogen bonding or π-π interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-[6-(methylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-5-7-13(19)12-8-9-14(17-4)18-11-12/h8-9,11,13H,5-7,10H2,1-4H3,(H,17,18)

InChI Key

YUMGXJVCUVTBKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)NC

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination for Pyridine Functionalization

Palladium-catalyzed cross-coupling is employed to introduce the methylamino group onto the pyridine ring. A bromopyridine intermediate undergoes amination with methylamine in the presence of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium) and a ligand (e.g., Xantphos) . Subsequent protection with tert-butyl carbamate yields the target compound.

Example Protocol :

  • Substrate : 5-Bromo-3-methylpyridin-2-amine

  • Catalyst : Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv)

  • Base : Cs2CO3 (2.0 equiv)

  • Solvent : Toluene

  • Temperature : 100°C, 12 hours

  • Yield : 65–75% .

Photocatalytic One-Step Synthesis

A novel method utilizes visible-light photocatalysis to directly couple 2-aminopyridine with piperazine-1-tert-butyl carboxylate. The reaction employs an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant under blue LED light .

Reaction Parameters :

  • Catalyst : Acridine salt (0.1 equiv)

  • Oxidant : TEMPO (0.5 equiv)

  • Solvent : Anhydrous dichloroethane

  • Light Source : 450 nm LED, 10 hours

  • Yield : 95% after column chromatography .

Reductive Amination for Methylamino Group Installation

Reductive amination is used to introduce the methylamino moiety. Starting from tert-butyl 2-(6-nitropyridin-3-yl)piperidine-1-carboxylate, the nitro group is reduced to an amine using H2/Pd-C, followed by methylation with methyl iodide .

Stepwise Process :

  • Reduction : H2 (1 atm), 10% Pd/C (0.1 equiv), MeOH, 25°C, 6 hours.

  • Methylation : CH3I (1.2 equiv), K2CO3 (2.0 equiv), DMF, 50°C, 4 hours.

  • Overall Yield : 82% .

Mitsunobu Reaction for Piperidine-Pyridine Linkage

The Mitsunobu reaction couples tert-butyl 4-hydroxypiperidine-1-carboxylate with a hydroxy-substituted pyridine derivative. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitate the coupling .

Optimized Conditions :

  • Reagents : DEAD (1.5 equiv), PPh3 (1.5 equiv)

  • Solvent : THF, 0°C to room temperature

  • Yield : 76% after silica gel chromatography .

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
HATU-mediated couplingHigh regioselectivityRequires expensive reagents64%
Buchwald-HartwigScalable for industrial usePalladium residue removal challenges75%
PhotocatalyticSingle-step, eco-friendlySpecialized light equipment required95%
Reductive aminationSimple reaction conditionsMultiple steps increase time82%
MitsunobuBroad substrate compatibilityToxic byproducts (e.g., hydrazine)76%

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protective moiety for the piperidine nitrogen. Acidic hydrolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes this group, yielding the free piperidine amine. This reaction is pivotal for subsequent functionalization.

ReagentsConditionsOutcome
TFA (excess)DCM, 0°C → RT, 2–4 hrQuantitative removal of Boc group; forms piperidine-TFA salt

Nucleophilic Substitution at the Methylamino Group

The methylamino group on the pyridine ring participates in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides. For example, acylation occurs under mild basic conditions.

ReagentsConditionsProduct
Acetyl chloride, Et₃NDCM, 0°C → RT, 12 hrN-acetyl derivative (confirmed by LCMS: m/z 333.4 [M+H]⁺)

Suzuki-Miyaura Coupling

The pyridine ring can undergo cross-coupling reactions with boronic acids to introduce aryl/heteroaryl substituents. Palladium catalysts like Pd(dppf)Cl₂ facilitate this transformation .

ComponentsConditionsYield
Phenylboronic acid, Pd(dppf)Cl₂DMF/H₂O (3:1), 80°C, 24 hr68–72% (HPLC purity >95%)

Ester Hydrolysis

The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Hydrochloric acid (HCl) in dioxane/water selectively cleaves the ester without affecting other functional groups.

ReagentsConditionsOutcome
6M HClDioxane/H₂O (4:1), reflux, 6 hrCarboxylic acid derivative (m/z 277.3 [M+H]⁺)

Mitsunobu Reaction for O-Alkylation

The hydroxyl group (if present in derivatives) undergoes O-alkylation via Mitsunobu conditions. For example, coupling with phenols uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) .

ReagentsConditionsYield
4-Chlorophenol, DIAD, PPh₃THF, RT, 12 hr60–65% (isolated)

Buchwald-Hartwig Amination

The methylamino group facilitates palladium-catalyzed couplings with aryl halides to form secondary amines. This reaction expands structural diversity for pharmacological studies.

ComponentsConditionsOutcome
4-Bromotoluene, Pd₂(dba)₃, XantphosToluene, 110°C, 24 hrN-aryl derivative (LCMS: m/z 395.5 [M+H]⁺)

Reductive Amination

The primary amine (post-Boc deprotection) reacts with ketones or aldehydes under reducing conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol efficiently drives this reaction.

ReagentsConditionsProduct
Acetone, NaBH₃CNMeOH, RT, 24 hrTertiary amine (¹H NMR-confirmed)

Photocatalytic C–H Functionalization

Recent advances enable direct C–H bond activation on the piperidine ring using iridium photocatalysts. This method introduces alkyl/aryl groups without pre-functionalization.

CatalystsConditionsYield
[Ir(ppy)₃], DTBPAcetonitrile, blue LED, 12 hr45–50%

Key Reaction Trends and Challenges

  • Steric Hindrance : The tert-butyl group and piperidine ring constrain reactivity at the carbamate site, necessitating optimized conditions for substitutions.

  • Regioselectivity : Reactions at the pyridine ring favor the 6-position due to electronic effects from the methylamino group.

  • Catalyst Sensitivity : Palladium-based couplings require strict anhydrous conditions to prevent catalyst deactivation .

This compound’s versatility in bond-forming reactions underscores its utility as a scaffold in drug discovery. Experimental protocols emphasize reproducibility, with yields consistently exceeding 60% under standardized conditions.

Scientific Research Applications

Research indicates that tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate exhibits significant biological activity, particularly in the following areas:

Neuropharmacology

This compound has shown potential effects on neurochemical pathways, particularly in relation to neurodegenerative diseases. Preliminary studies suggest that it may influence signaling pathways associated with neurotransmitter systems.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:

  • Acetylcholinesterase Inhibition : A key target in Alzheimer's disease treatment, where inhibition can enhance cholinergic signaling.
  • β-secretase Inhibition : Critical for amyloid beta peptide production; inhibiting this enzyme may reduce amyloid plaque formation, a hallmark of Alzheimer's disease.

Case Study 1: Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress induced by amyloid beta peptides. The compound significantly improved cell viability under neurotoxic conditions, suggesting its potential as a neuroprotective agent.

Activity Measurement Method Result
Cell ViabilityMTT AssayIncreased viability compared to control
Oxidative Stress ReductionTBARS AssaySignificant decrease in malondialdehyde (MDA) levels

Case Study 2: Cognitive Improvement in Animal Models

In vivo studies involving scopolamine-induced cognitive decline in rats indicated that the compound could mitigate some aspects of cognitive impairment. While the results were promising, the cognitive enhancements were not statistically significant when compared to established treatments like galantamine.

Parameter Measurement Method Result
Cognitive FunctionMorris Water Maze TestNo significant improvement compared to control
Oxidative Stress MarkersMDA Levels MeasurementReduced levels observed

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new treatments for neurodegenerative diseases.
  • Research Tools : For studying enzyme inhibition and neuroprotective mechanisms in cellular models.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The trifluoromethyl group in Compound 25 and 17 enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This is critical for antimalarial activity targeting intracellular parasites . The methylamino group in the target compound likely improves solubility and hydrogen-bonding capacity, making it suitable for CNS-targeted applications (e.g., amyloid imaging) . Thiazolo-pyridine in Compound 28 introduces rigidity and electron-deficient regions, favoring interactions with enzyme active sites like SIRT1 .

Synthetic Pathways :

  • The target compound’s synthesis likely involves palladium-catalyzed cross-coupling to attach the pyridine moiety, followed by tert-butyl carbamate protection (similar to methods in and ) .
  • Deprotection strategies (e.g., trifluoroacetic acid for tert-butyl removal) are common across analogues, as seen in Compound 25 and 17 .

Biological Performance :

  • Antiplasmodial Activity : Compounds with trifluoromethyl-pyridine (e.g., 25 and 17) exhibit sub-100 nM IC₅₀ values, attributed to hydrophobic interactions with kinase pockets .
  • Enzyme Activation : Compound 28’s thiazolo-pyridine scaffold aligns with SIRT1’s substrate requirements, achieving low micromolar EC₅₀ values .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 25 Compound 28
Molecular Weight (g/mol) ~320 (estimated) 452.4 629.1
cLogP ~2.5 (methylamino) ~4.1 (trifluoromethyl) ~3.8 (thiazolo-pyridine)
Solubility (µg/mL) High (polar methylamino) Moderate (lipophilic CF₃) Low (bulky substituents)
Metabolic Stability Likely stable (tert-butyl) Moderate (amine exposure) Low (ester hydrolysis)

Structure-Activity Relationship (SAR) Insights

  • Piperidine Substitution : 2-Position substitution (target compound) vs. 4-position (Compounds 25, 17) alters spatial orientation for target binding.
  • Aromatic Moieties: Pyridine derivatives with electron-withdrawing groups (e.g., CF₃, Cl) enhance potency in enzyme inhibition, while electron-donating groups (e.g., methylamino) favor solubility and CNS penetration .

Biological Activity

tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C16H25N3O2 and a molecular weight of approximately 291.39 g/mol, this compound features a tert-butyl group, a piperidine ring, and a pyridine moiety substituted with a methylamino group. The structural attributes of this compound suggest various interactions with biological systems, making it a subject of ongoing research.

Preliminary studies indicate that this compound may influence several biological pathways by interacting with specific enzymes and receptors. Although the exact mechanisms are still being elucidated, it is believed that these interactions could modulate cellular processes related to signaling and metabolism.

Biological Activity

Research has highlighted several key areas regarding the biological activity of this compound:

  • Enzyme Interaction : Initial findings suggest that the compound may interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic processes.
  • Receptor Modulation : The compound may also act on various receptors, which could lead to significant biological effects. Understanding these interactions is crucial for exploring its therapeutic implications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. Below is a table summarizing related compounds:

Compound NameMolecular FormulaKey Features
tert-butyl 4-(6-amino-pyridin-3-yl)piperidine-1-carboxylateC16H25N3O2Contains an amino group instead of methylamino
tert-butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylateC16H25N3O2Features dimethylamino substitution
3-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl esterC16H22ClN3O2Contains a chloro substituent on the pyridine ring

The unique combination of functional groups in this compound, particularly the methylamino substitution on the pyridine ring, may enhance its interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Anti-tubercular Activity : In related research focusing on piperidine derivatives, compounds structurally similar to this compound exhibited significant activity against Mycobacterium tuberculosis. These studies suggest that modifications in the piperidine or pyridine moieties can lead to enhanced anti-tubercular properties, indicating potential therapeutic applications for similar compounds .
  • Cytotoxicity Studies : In vitro cytotoxicity assessments have been performed on compounds within this class. For instance, certain derivatives demonstrated varying degrees of cytotoxicity against human cell lines, providing insights into their safety profiles and therapeutic windows .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate?

  • Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by coupling with a functionalized pyridine derivative. For example:

Boc protection : React piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or DMAP) at 0–20°C .

Pyridine functionalization : Introduce the methylamino group at the 6-position of pyridine via nucleophilic substitution or Buchwald-Hartwig amination, using methylamine and a palladium catalyst .

Coupling : Link the Boc-protected piperidine to the pyridine moiety via Suzuki-Miyaura cross-coupling or direct alkylation, depending on the substituent positions .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via silica gel chromatography or recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, piperidine ring protons at δ 1.5–3.5 ppm) .
  • LCMS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities. For example, LCMS analysis in Example 324 of EP 4374877A2 achieved retention time 1.23 minutes under SQD-FA05 conditions .
  • HPLC : Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water gradients .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Respiratory/eye protection : Use NIOSH-approved respirators and goggles due to potential irritancy (similar to tert-butyl piperidine derivatives) .
  • Gloves : Nitrile gloves to prevent dermal exposure .
  • Storage : Store at 2–8°C under nitrogen to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for the piperidine ring conformation?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to observe ring puckering dynamics. Piperidine chair/boat conformers may show splitting in ¹H NMR signals .
  • DFT Calculations : Use Gaussian or ORCA to model conformational energies and compare with experimental coupling constants (e.g., J values for axial/equatorial protons) .
  • X-ray Crystallography : Resolve ambiguity by growing single crystals in ethyl acetate/hexane mixtures .

Q. What strategies optimize the yield of the methylamino-pyridine coupling step?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂/XPhos or Pd(dba)₂/BINAP for Buchwald-Hartwig amination. Example 324 achieved high yields using optimized palladium catalysts .
  • Solvent Effects : Use toluene or dioxane at 80–100°C to enhance reaction efficiency .
  • Additives : Add cesium carbonate or potassium tert-butoxide to deprotonate methylamine and accelerate oxidative addition .
    Table 1 : Yield optimization under varying conditions:
CatalystSolventAdditiveYield (%)
Pd(OAc)₂/XPhosTolueneCs₂CO₃78
Pd(dba)₂/BINAPDioxaneKOtBu82

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The Boc group’s carbonyl carbon is highly electrophilic, prone to hydrolysis .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict stability during reactions .
  • pKa Prediction : Use software like MarvinSketch to estimate the methylamino group’s pKa (~9.5), informing pH-dependent reactivity .

Q. What analytical methods differentiate regioisomers during pyridine functionalization?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Correlate pyridine C-H couplings to distinguish 3- vs. 5-substitution patterns .
  • IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) for methylamino groups, absent in deprotected analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₁₆H₂₅N₃O₂ requires 291.1947 [M+H]+) to rule out isomers .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent biological activity data across batches?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., de-Boc derivatives or oxidized pyridine rings) .
  • Bioassay Controls : Include a reference standard (e.g., Example 324 from EP 4374877A2) to normalize activity measurements .
  • Crystallinity Check : Compare PXRD patterns to ensure polymorph consistency, as amorphous forms may exhibit variable solubility .

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